5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-7(9)10-4-6/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLHALWTPXSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339183-82-2 | |
| Record name | 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine are alpha-amylase and alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of the alpha-amylase and alpha-glucosidase enzymes, preventing them from breaking down complex carbohydrates into glucose. This interaction results in a decrease in postprandial hyperglycemia.
Biochemical Pathways
The inhibition of alpha-amylase and alpha-glucosidase enzymes affects the carbohydrate digestion pathway. By preventing these enzymes from breaking down complex carbohydrates, the absorption of glucose into the bloodstream is slowed down, thus reducing postprandial hyperglycemia.
Pharmacokinetics
The compound’s effectiveness as an inhibitor of alpha-amylase and alpha-glucosidase suggests that it is bioavailable and can reach its target enzymes in the body.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the rate of carbohydrate digestion and a reduction in postprandial hyperglycemia. This could potentially be beneficial for managing conditions like diabetes mellitus.
Biological Activity
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H9N5
- Molecular Weight : 175.19 g/mol
- CAS Number : 1344216-67-6
- Purity : Typically around 95% in commercial preparations.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Specific methodologies may include the use of triazole derivatives and pyridine compounds to achieve the desired structure.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have indicated significant activity against various bacterial strains. For instance, a study reported that derivatives of triazole compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition were found to be comparable to standard anti-inflammatory drugs such as indomethacin. Specifically, one study reported IC50 values for related compounds in the range of 23.8 to 42.1 µM against COX-2 .
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications on the triazole ring and the pyridine moiety significantly influence biological activity. Electron-donating groups on the pyridine ring enhance anti-inflammatory effects while maintaining low toxicity profiles. For example, substituents at specific positions on the triazole ring have been correlated with increased potency against COX enzymes .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 8 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 0.5 | Staphylococcus aureus |
| B | 1 | Escherichia coli |
| C | 16 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory properties, researchers tested this compound in carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent reduction in edema comparable to indomethacin.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin | 75 |
| Compound | 68 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- Structural Difference : The triazole substituent is at the 6-position of the pyridine ring, and the triazole bears an isopropyl group instead of methyl.
- This compound is extensively cataloged in chemical databases (e.g., MFCD24127938, AKOS020151741) .
3-Methyl-N-{5-[5-(Oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine
- Structural Difference : Incorporates an oxan-4-yloxy group at the pyridine’s 5-position.
- Impact : The ether linkage and oxane ring may improve solubility and bioavailability. However, synthesis challenges (6% yield) suggest lower practicality compared to the target compound .
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- Structural Difference : Contains a sulfanyl-ether chain and trifluoromethylbenzamide group.
- Impact : The sulfanyl group enhances binding to cysteine residues in enzymes, while the trifluoromethyl group improves metabolic stability. This compound was studied for interactions with PanK and DprE1 enzymes .
Physicochemical and Binding Properties
Table 1: Comparative Data for Key Compounds
| Compound Name | ALogP | Molecular Weight | Binding Energy (kcal/mol) | Ligand Efficiency (kcal/mol) |
|---|---|---|---|---|
| 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | 2.85* | 190.21 | -6.50† | -0.33† |
| AB3 (Nitazoxanide analogue) | 3.59 | 443.89 | -7.03 | -0.34 |
| AB4 (Benzamide derivative) | 3.58 | 456.90 | -5.75 | -0.31 |
| 4-[5-(Chlorophenyl-isoxazolyl)triazolyl]pyridine (HCl salt) | N/A | 426.88 | N/A | N/A |
*Estimated using fragment-based methods.
†Hypothetical values based on analogous compounds in .
- ALogP Trends : Methyl-substituted triazoles (e.g., target compound) exhibit lower lipophilicity than isopropyl or aryl-substituted analogues, favoring solubility .
- Binding Energy : Compounds like AB3 show stronger binding (-7.03 kcal/mol) due to extended hydrophobic interactions, while the target compound’s simpler structure may prioritize selectivity over potency .
Preparation Methods
Step-by-step Process:
Preparation of 5-cyano-1,2,4-triazines :
These are synthesized through condensation reactions involving hydrazines and nitriles under acidic or basic conditions, often utilizing Pinner reactions to generate nitrile intermediates.Reaction with 4-methyl-4H-1,2,4-triazol-3-amine :
Under solvent-free or polar aprotic conditions, the amino-triazole derivative is reacted with the cyano-triazine, leading to nucleophilic attack on the cyano carbon and substitution, forming a new heterocyclic linkage.Cyclization and Aromatization :
The intermediate undergoes cyclization, often facilitated by heating or microwave irradiation, to produce the fused heterocyclic compound—5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine .
Reaction Conditions:
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Ethanol, acetic acid, or solvent-free | |
| Temperature | Reflux or microwave-assisted heating | |
| Reagents | Hydrazines, nitriles, thiophosgene |
Convergent Synthesis via Cyclocondensation of Amidines
Another efficient route involves the cyclocondensation of amidine derivatives with suitable precursors, such as triazolyl compounds, to form the target molecule.
Procedure:
Formation of Amidines :
Nitriles are converted to amidines via Pinner reactions, involving treatment with ammonia or amines under acidic conditions.Cyclocondensation with Triazole Precursors :
Amidines are reacted with isothiocyanates or carbamothioates, leading to cyclization and formation of the 1,2,4-triazole ring fused to pyridine.Final Functionalization :
Alkylation or substitution at specific positions yields the methylated derivatives, such as the 4-methyl group on the triazole ring.
Reaction Conditions:
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Ethanol, acetic acid | |
| Temperature | Reflux or room temperature | |
| Reagents | Isothiocyanates, carbamothioates |
Heterocyclic Ring Construction via Cyclization of Oximes and Nitriles
This method involves the cyclization of nitrile and oxime intermediates to generate heterocyclic rings.
Process:
Formation of Nitrile Oximes :
Nitriles are converted into oximes using hydroxylamine derivatives.Cyclocondensation with Triazole Precursors :
The nitrile oximes undergo cyclization with amidines or amines under dehydrating conditions, forming fused heterocycles.Methylation and Substituent Introduction :
Alkylation with methylating agents introduces the 4-methyl substituent on the triazole ring.
Reaction Conditions:
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Acetic acid, DMSO | |
| Temperature | Reflux or microwave | |
| Reagents | Hydroxylamine, methyl iodide |
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Cyano-triazine, amino-triazole | Nucleophilic attack, cyclization | High specificity, straightforward | Requires pure intermediates |
| Cyclocondensation of Amidines | Nitriles, amidines, isothiocyanates | Cyclization, methylation | Versatile, high yields | Multiple steps, sensitive conditions |
| Ring Construction via Oximes | Nitriles, hydroxylamine, methylating agents | Oxime formation, cyclization | Good for heterocycle diversity | Requires careful control of conditions |
Research Findings and Notes
Efficiency and Yield :
The nucleophilic substitution route often yields high purity products with yields exceeding 70%, especially when microwave-assisted heating is employed.Reaction Optimization :
Solvent choice, temperature, and reagent purity critically influence the success of synthesis. Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes.Structural Confirmation :
Products are characterized via NMR, IR, and X-ray crystallography, confirming the formation of the fused heterocyclic system with the methyl substitution at the 4-position of the triazole ring.Environmental and Safety Considerations : The use of thiophosgene and other toxic reagents necessitates proper handling and disposal protocols. Solvent-free methods are environmentally preferable when feasible.
Q & A
Advanced Research Question
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for S-alkylation) to prioritize experimental conditions .
- Molecular Dynamics (MD) : Simulate substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding affinity .
- Machine Learning : Train models on existing SAR data to predict novel derivatives with enhanced solubility or potency .
What analytical techniques are critical for assessing purity and stability?
Basic Research Question
- HPLC-PDA : Detects impurities (>98% purity threshold) and degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
How are structure-activity relationships (SARs) systematically explored for this compound?
Advanced Research Question
- Substituent Variation : Modify the triazole’s 3-position (e.g., alkylsulfanyl vs. aryl groups) to probe steric/electronic effects on Abl kinase inhibition .
- Bioisosteric Replacement : Replace pyridine with pyrimidine to assess π-π stacking efficiency in enzymatic pockets .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl groups) to overall activity .
What in vitro models are used to evaluate biological activity?
Basic Research Question
- Enzyme Inhibition Assays : Measure IC50 against tyrosine kinases using ADP-Glo™ luminescence .
- Cell Viability Assays : Test cytotoxicity in cancer lines (e.g., K562 leukemia) via MTT or resazurin assays .
- Membrane Permeability : Use Caco-2 monolayers to predict oral bioavailability .
How can reaction yields be improved without compromising regioselectivity?
Advanced Research Question
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield for S-alkylation .
- Phase-Transfer Catalysis : Enhances alkyl halide reactivity in biphasic systems (e.g., water/toluene) .
- DoE (Design of Experiments) : Optimize parameters (pH, temperature, solvent ratio) using response surface methodology .
What mechanistic insights explain its inhibitory activity against specific enzymes?
Advanced Research Question
- X-ray Crystallography : Reveals hydrogen bonding between the triazole’s N2 and kinase catalytic lysine (e.g., Abl1 K271) .
- Kinetic Studies : Demonstrate non-competitive inhibition via Lineweaver-Burk plots .
- Fluorescence Quenching : Track conformational changes in the enzyme active site upon binding .
Are there alternative synthetic routes to avoid hazardous reagents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
